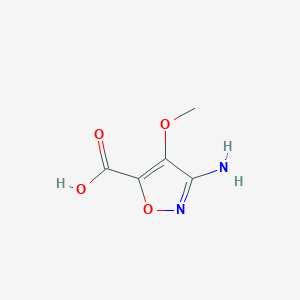![molecular formula C27H41O2P B12884080 Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of diethyl groups, triisopropyl groups, and dimethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-yl position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Triisopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
化学反应分析
Types of Reactions
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature, and aqueous conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Substitution: Halides or electrophiles, in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学研究应用
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the compound influence the reactivity and selectivity of the catalytic processes.
相似化合物的比较
Similar Compounds
- 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- tert-Butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Chloro(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of diethyl, triisopropyl, and dimethoxy groups, which provide distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications compared to similar compounds .
属性
分子式 |
C27H41O2P |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-diethylphosphane |
InChI |
InChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3 |
InChI 键 |
CRPRJTOGFAROJV-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


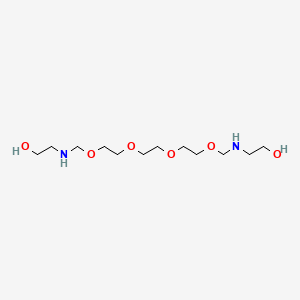
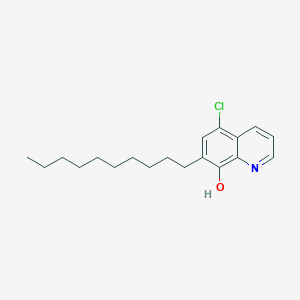


![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)
![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
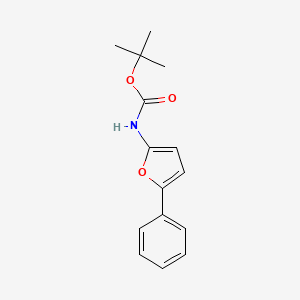
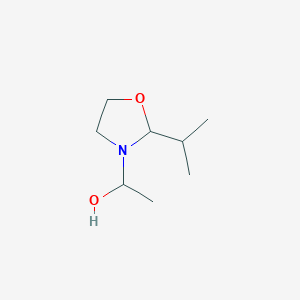
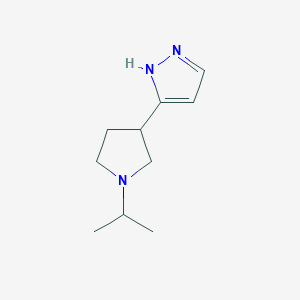
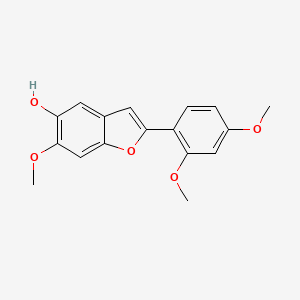
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

